N-Ethyl-4-{[5-(Methoxycarbamoyl)-2-Methylphenyl]amino}-5-Methylpyrrolo[2,1-F][1,2,4]triazine-6-Carboxamide
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Overview
Description
N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide is a compound belonging to the class of pyrrolotriazines. These compounds contain a pyrrole ring fused to a triazine ring. This compound is known to target mitogen-activated protein kinase 14, making it of interest in various scientific research fields .
Preparation Methods
The synthesis of N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide involves multiple steps. The starting materials typically include methyl crotonate and 3-amino-4-methylbenzoic acid. The synthetic route involves the formation of intermediate compounds, which are then subjected to various reaction conditions to yield the final product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules, particularly mitogen-activated protein kinase 14.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the treatment of inflammatory diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide involves its interaction with mitogen-activated protein kinase 14. This interaction affects various molecular pathways, leading to changes in cellular functions. The compound’s effects are mediated through the modulation of kinase activity, which plays a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide can be compared with other pyrrolotriazine derivatives, such as:
4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate: This compound has a similar core structure but different functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific interaction with mitogen-activated protein kinase 14, which distinguishes it from other similar compounds.
Properties
Molecular Formula |
C19H22N6O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-ethyl-4-[5-(methoxycarbamoyl)-2-methylanilino]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C19H22N6O3/c1-5-20-19(27)14-9-25-16(12(14)3)17(21-10-22-25)23-15-8-13(7-6-11(15)2)18(26)24-28-4/h6-10H,5H2,1-4H3,(H,20,27)(H,24,26)(H,21,22,23) |
InChI Key |
ZZTMFGIGOADCFX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NOC)C |
Origin of Product |
United States |
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